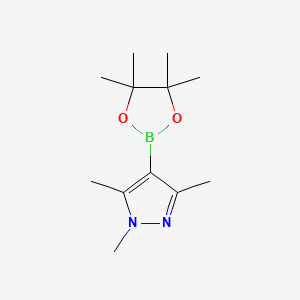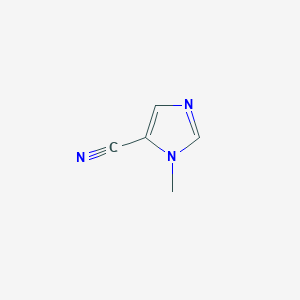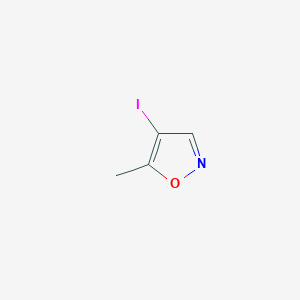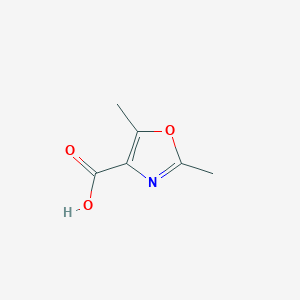
2-(4-Hydroxy-butyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule. Based on its name, it likely contains an isoindole group, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring . The “2,3-dioxo-” prefix suggests the presence of two carbonyl (C=O) groups, and the “4-Hydroxy-butyl” indicates a four-carbon chain with a hydroxyl (OH) group attached .
Chemical Reactions Analysis
Again, specific reactions involving this compound are not available. But in general, compounds with similar structures can undergo a variety of chemical reactions, depending on the functional groups present .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. For example, the presence of polar functional groups like carbonyl and hydroxyl groups can influence properties like solubility, boiling point, and reactivity .
Wissenschaftliche Forschungsanwendungen
Fabrication of 4D Hydrogels
This compound can be used in the fabrication of 4D hydrogels . These hydrogels are capable of changing shape in response to environmental stimuli, making them useful in various biomedical applications. They can mimic the anisotropic tissue composition by creating a gradient in local swelling behavior .
Drug Delivery Systems
The compound can be used in the creation of drug delivery systems . For instance, it can be used in a core-shell hydrogel system in a 4D-printed capsule, which can release medications on demand at precise tissue sites .
Tissue Regeneration
4D hydrogels, which can be fabricated using this compound, have shown remarkable potential as programmable scaffolds for tissue regeneration .
Self-Powered Biodevices
The compound can be used in the development of self-powered biodevices . These devices can harvest mechanical energy from motions during shape transformations .
Synthesis of Other Compounds
Butyl 4-hydroxybenzoate, a compound that can be synthesized from “2-(4-Hydroxy-butyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid”, can be used to synthesize 4-[(9-oxoxanthen-3-yl)-carbonyloxy]benzoate . This reaction involves reacting with 2-phenoxyterephthaloyl dichloride in hot pyridine .
Biosynthesis of Poly (4-Hydroxybutyrate)
The compound can potentially be used in the biosynthesis of Poly (4-Hydroxybutyrate) (P4HB) . P4HB is a biodegradable polymer with various industrial and medical applications .
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(4-hydroxybutyl)-1,3-dioxoisoindole-5-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO5/c15-6-2-1-5-14-11(16)9-4-3-8(13(18)19)7-10(9)12(14)17/h3-4,7,15H,1-2,5-6H2,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTXPYNXNPDHNCU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)C(=O)N(C2=O)CCCCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70389854 |
Source


|
| Record name | 2-(4-Hydroxy-butyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70389854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
351334-92-4 |
Source


|
| Record name | 2-(4-Hydroxy-butyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70389854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzo[c][1,2,5]thiadiazol-4-ylmethanamine](/img/structure/B1306193.png)





![4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]morpholine](/img/structure/B1306203.png)


![1-methyl-1H-benzo[d][1,2,3]triazole-5-carbaldehyde](/img/structure/B1306209.png)


